
(2E)-3-cyclopropylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-cyclopropylbut-2-enamide is an organic compound characterized by a cyclopropyl group attached to a butenamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-cyclopropylbut-2-enamide typically involves the reaction of cyclopropylamine with a suitable butenoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-cyclopropylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-cyclopropylbut-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2E)-3-cyclopropylbut-2-enamide involves its interaction with specific molecular targets. The cyclopropyl group can engage in hydrophobic interactions, while the amide group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-cyclopropylbut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
(2E)-3-cyclopropylbut-2-enol: Similar structure but with an alcohol group instead of an amide.
(2E)-3-cyclopropylbut-2-enamine: Similar structure but with an amine group instead of an amide.
Uniqueness
(2E)-3-cyclopropylbut-2-enamide is unique due to its combination of a cyclopropyl group and an amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(E)-3-cyclopropylbut-2-enamide |
InChI |
InChI=1S/C7H11NO/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H2,8,9)/b5-4+ |
Clé InChI |
UBIIUEDOBREWMW-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\C(=O)N)/C1CC1 |
SMILES canonique |
CC(=CC(=O)N)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)


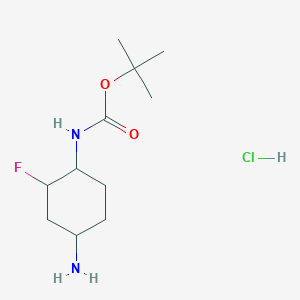
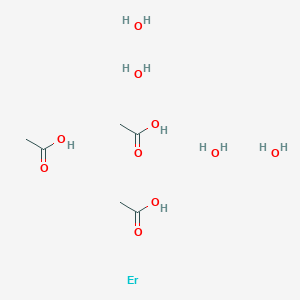
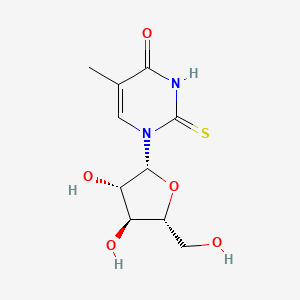
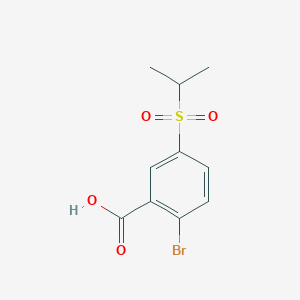
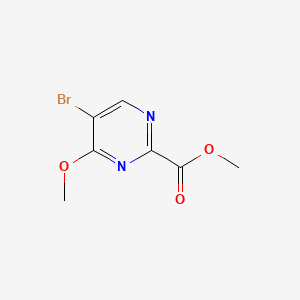

![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13902315.png)
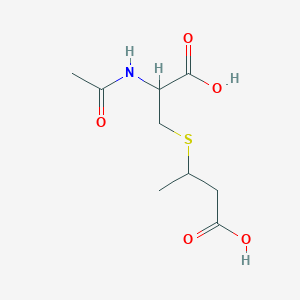
![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
![4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid](/img/structure/B13902333.png)
![(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid](/img/structure/B13902334.png)
